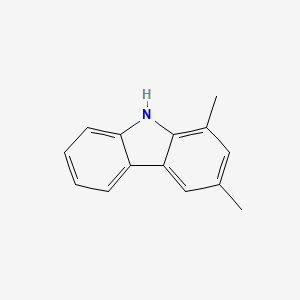

1,3-Dimethyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Contemporary Chemical Research

For more than fifty years, the carbazole skeleton has served as a crucial structural motif in a multitude of biologically active compounds, both natural and synthetic. researchgate.netnih.gov These compounds, known as carbazole alkaloids, have been isolated from diverse natural sources, including higher plants, bacteria, fungi, and algae. nih.govechemcom.com

In the realm of pharmaceuticals and drug discovery , carbazole derivatives have demonstrated a wide array of biological activities. They are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic agents. nih.govechemcom.comechemcom.com Carvedilol, a drug used for treating hypertension, and Carprofen, a non-steroidal anti-inflammatory drug (NSAID) for veterinary use, are examples of commercially available drugs built on a carbazole framework. wikipedia.orgchemicalbook.comthieme-connect.de The antitumor activity of carbazole derivatives is a particularly active area of research, with some compounds showing the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. researchgate.netmdpi.com

In materials science , the desirable electronic and photophysical properties of carbazoles make them valuable in the development of organic electronic materials. sioc-journal.cn Their high hole-transport capability, thermal stability, and electron-rich nature are particularly advantageous. mdpi.comnih.gov Consequently, carbazole derivatives are extensively used in:

Organic Light-Emitting Diodes (OLEDs) : They function as host materials, emitters, and charge-transporting layers. numberanalytics.comevitachem.com

Organic Photovoltaics (OPVs) / Solar Cells : Carbazoles are explored as donor materials and as components of dye-sensitized solar cells (DSSCs). mdpi.comnih.govnumberanalytics.com

Photorefractive Materials : Their unique properties are harnessed in materials that can change their refractive index in response to light. sioc-journal.cn

Historical Context of Carbazole Synthesis and Derivatization

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.orgnih.gov For many years, the anthracene (B1667546) distillate of coal tar remained the primary industrial source of carbazole. wikipedia.orgchemicalbook.com

The pharmaceutical potential of carbazoles gained significant attention after the isolation of murrayanine, the first naturally occurring carbazole alkaloid, from the plant Murraya koenigii in the 1960s. nih.govchim.itnih.gov This discovery spurred extensive research into the synthesis and derivatization of the carbazole nucleus.

Several classic laboratory methods for carbazole synthesis were developed over the years, including:

Borsche–Drechsel Cyclization : This method involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756), followed by an acid-catalyzed rearrangement and subsequent oxidation to form the carbazole ring. wikipedia.org

Bucherer Carbazole Synthesis : A reaction that utilizes a naphthol and an aryl hydrazine (B178648) to construct the carbazole skeleton. wikipedia.org

Graebe–Ullmann Reaction : This synthesis involves the formation and subsequent thermal decomposition of a 1,2,3-triazole from an N-phenyl-o-phenylenediamine to yield the carbazole. wikipedia.org

Reductive Cyclization : The parent carbazole can be synthesized via the reductive cyclization of 2-nitrobiphenyl (B167123) using reagents like triethylphosphite. chemicalbook.com

Current and Emerging Trends in Carbazole Research

Modern chemical research continues to build upon this historical foundation, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. numberanalytics.com A significant trend is the use of transition-metal catalysts (e.g., palladium, copper, iron, gold) to facilitate the construction of the carbazole ring system. numberanalytics.comchim.itresearchgate.net These catalyzed reactions often proceed under milder conditions and with greater functional group tolerance than classic methods. chim.it

Emerging trends in carbazole research include:

Green Chemistry Approaches : Efforts are being made to reduce the environmental impact of carbazole synthesis through methods like microwave-assisted synthesis and the use of sustainable reagents. numberanalytics.com

Advanced Materials : Research is focused on designing novel carbazole-based hole-transport materials (HTMs) as cost-effective alternatives to expensive standards like spiro-OMeTAD in perovskite solar cells and DSSCs. mdpi.comnih.gov The development of carbazole-based polymers for use in thin films is also an active area. mdpi.com

New Therapeutic Agents : The exploration of less common carbazole structures, such as diazacarbazole and carboline derivatives, holds promise for discovering new anticancer agents that can overcome challenges like drug resistance. researchgate.netbenthamdirect.com

Biotechnology and Nanotechnology : The unique properties of carbazoles are being explored for applications in emerging fields like biotechnology and nanotechnology. numberanalytics.com

Detailed Data on 1,3-Dimethyl-9H-carbazole

This specific derivative of carbazole serves as a building block in organic synthesis and is a subject of detailed spectroscopic and physical property analysis.

| Property | Value | Source |

|---|---|---|

| CAS Number | 18992-68-2 | hoffmanchemicals.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃N | hoffmanchemicals.com |

| Molecular Weight | 195.27 g/mol | hoffmanchemicals.com |

| Appearance | Yellow solid | rsc.org |

| Melting Point | 93-95 °C | rsc.org |

| NMR Spectroscopy Data (in CDCl₃) | ¹H NMR (400 MHz) δ (ppm): 8.02 (d, J=7.6 Hz, 1H), 7.85 (s, 1H), 7.72 (s, 1H), 7.43 (d, J=8.0 Hz, 1H), 7.38 (t, J=5.6 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.06 (s, 1H), 2.52 (s, 3H), 2.50 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz) δ (ppm): 139.7, 137.1, 128.9, 127.9, 125.5, 123.7, 123.0, 120.4, 119.4, 119.3, 117.8, 110.7, 21.4, 16.9 | rsc.org |

One reported method for the synthesis of this compound involves an iron-catalyzed intramolecular C-H amination, which produces the compound in a 76% yield. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVRNXYEWIPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172426 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-68-2 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 9h Carbazole

Direct Synthetic Routes

Direct routes are characterized by the cyclization of a precursor that already contains the requisite carbon skeleton. These methods are often favored for their efficiency and step-economy.

A notable method for synthesizing 1,3-Dimethyl-9H-carbazole involves a photostimulated reaction. acs.orgconicet.gov.ar This approach utilizes light to initiate a radical-nucleophilic substitution (SRN1) mechanism. conicet.gov.arnih.gov The reaction proceeds under mild conditions, using photoinitiation to drive the formation of the carbazole (B46965) ring system. conicet.gov.ar Specifically, the synthesis of this compound (referred to as compound 6g in the study) was achieved with a 44% yield after purification. conicet.gov.ar Other research has also explored light-promoted tandem reactions for carbazole synthesis, for instance, by reacting nitroarenes with Grignard reagents, followed by a photoinduced aza-6π electrocyclization. rsc.org

The key step in many direct syntheses of carbazoles, including the photostimulated route, is an intramolecular C-N bond formation. conicet.gov.arnih.gov In this process, a nitrogen atom on one phenyl ring of a biphenylamine precursor attacks a carbon atom on the adjacent ring, closing the five-membered pyrrole (B145914) ring. acs.org This strategy is central to the SRN1 mechanism used to produce this compound from a 2'-halo[1,1'-biphenyl]-2-amine precursor. conicet.gov.ar The development of efficient intramolecular C-N coupling reactions, whether through photostimulation, metal catalysis, or metal-free oxidative conditions, remains a significant focus in heterocyclic chemistry. conicet.gov.arnih.gov

The pursuit of "green" chemistry has led to the development of synthetic methods that avoid the use of transition metals, which can be costly and leave toxic residues in the final product. The photostimulated SRN1 reaction for preparing this compound is a prime example of a transition-metal-free synthesis. acs.orgconicet.gov.arnih.gov This method provides an efficient and simple protocol for obtaining various substituted 9H-carbazoles under mild conditions without metal catalysts. conicet.gov.ar Another innovative transition-metal-free strategy involves the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. kyoto-u.ac.jp In this one-pot reaction, dibenzothiophene dioxides react with anilines via sequential intermolecular and intramolecular nucleophilic aromatic substitution to yield carbazoles. kyoto-u.ac.jp

Bases play a critical role in facilitating the cyclization step in several synthetic protocols. In the photostimulated synthesis of this compound, a strong base such as potassium tert-butoxide (t-BuOK) is essential. conicet.gov.ar The base deprotonates the amine of the 2'-halo[1,1'-biphenyl]-2-amine precursor, forming the corresponding anion which is necessary to initiate the SRN1 reaction cascade. conicet.gov.ar Experiments have shown that in the absence of the base, only trace amounts of the carbazole product are formed. conicet.gov.ar A distinct base-mediated approach uses potassium bis(trimethylsilyl)amide (KHMDS) to promote the reaction of dibenzothiophene dioxides with anilines, affording a wide range of carbazoles in a single step. kyoto-u.ac.jp

Transition-Metal-Free Approaches

Alternative Synthetic Strategies

Beyond direct cyclizations, alternative strategies often involve the synthesis of a key intermediate followed by the ring-closing reaction.

The synthesis of this compound has been successfully demonstrated using a precursor-based strategy centered on a biphenylamine derivative. acs.orgconicet.gov.ar The specific precursor, 2'-chloro-4,6-dimethyl-[1,1'-biphenyl]-2-amine, is first constructed and then subjected to photostimulated cyclization. acs.orgconicet.gov.ar This intramolecular reaction, proceeding via the SRN1 mechanism, forges the crucial C-N bond to yield the final carbazole product. conicet.gov.arnih.gov The biphenylamine precursors themselves can be synthesized through methods like the Suzuki-Miyaura cross-coupling reaction. conicet.gov.ar This modular approach allows for the synthesis of various substituted carbazoles by simply changing the substitution pattern on the biphenylamine starting material. conicet.gov.ar

Data Tables

Catalytic Approaches Involving Transition Metals

The construction of the carbazole framework, including that of this compound, has been significantly advanced by the use of transition metal catalysts. These methods offer high efficiency and selectivity, often proceeding under milder conditions than classical synthetic routes. Palladium, rhodium, and copper are among the most utilized metals for forging the critical carbon-nitrogen and carbon-carbon bonds required to form the tricyclic carbazole system. nih.govnih.gov

Palladium-catalyzed reactions are particularly prominent in modern carbazole synthesis. One of the most powerful strategies is the intramolecular C-H activation and oxidative biaryl coupling of diarylamines. nih.gov This approach typically involves a palladium(II) catalyst that facilitates the direct formation of a C-C bond between the two aryl rings of a diarylamine precursor. Another key palladium-catalyzed method is the Buchwald-Hartwig amination, which can be used to form the diarylamine intermediate, followed by a subsequent cyclization step to yield the carbazole. These palladium-catalyzed annulations often show tolerance to a wide range of functional groups, though they can sometimes suffer from a lack of regioselectivity, producing isomeric mixtures. wvu.edu

Rhodium catalysts have also proven effective, particularly in the synthesis of carbazoles from biaryl azides. nih.gov These reactions can proceed at relatively low temperatures, such as 60°C, using substoichiometric amounts of a rhodium(II) catalyst, like Rh₂(O₂CC₃F₇)₄. researchgate.net This method offers a distinct pathway that complements other transition metal-catalyzed transformations. researchgate.net

Copper-catalyzed reactions represent another important avenue. For instance, the intramolecular oxidative coupling of benzenesulfonamide-substituted biphenyls using a copper catalyst can produce carbazoles in high yield within minutes. nih.gov

Below is a table summarizing representative transition metal-catalyzed methods applicable to the synthesis of the carbazole core.

| Catalyst System | General Reaction Type | Typical Substrates | Key Features |

| Palladium(II) Acetate (Pd(OAc)₂) | Intramolecular Oxidative C-H Activation | Diarylamines | Direct C-C bond formation; versatile method. nih.gov |

| Palladium Catalysts with Phosphine Ligands | Buchwald-Hartwig Amination | Aryl Halides and Anilines | Forms diarylamine precursor for subsequent cyclization. |

| Rhodium(II) Carboxylates (e.g., Rh₂(O₂CC₇H₁₅)₄) | Intramolecular C-H Amination | Biaryl Azides | High yields (65-98%); complements other methods. nih.govresearchgate.net |

| Copper(II) Triflate (Cu(OTf)₂) | Intramolecular Oxidative C-N Coupling | Benzenesulfonamide-substituted Biphenyls | Rapid reactions with high yields. nih.gov |

Green Chemistry Principles in this compound Synthesis

In alignment with the increasing environmental consciousness in synthetic chemistry, the development of "greener" methodologies for carbazole synthesis is a significant area of research. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to classical methods like the Borsche-Drechsel or Graebe-Ullmann syntheses, which often require harsh conditions such as high temperatures and strong acids. researchgate.netwikipedia.org

A key principle of green chemistry is the use of more benign and efficient oxidants. One notable advancement is the use of molecular oxygen as the terminal oxidant in a one-pot synthesis of carbazoles from cyclohexanones and arylhydrazines, which can proceed under metal-free conditions. rsc.org This avoids the use of stoichiometric, often heavy-metal-based, oxidizing agents.

The move away from precious and toxic transition metals is another tenet of green chemistry. beilstein-journals.org The development of metal-free synthetic pathways, or the use of catalysts based on earth-abundant and less toxic metals like iron, are active areas of investigation. rsc.orgbeilstein-journals.org Furthermore, employing reusable heterogeneous catalysts, such as zeolites, can simplify product purification and reduce waste, contributing to a more sustainable process. researchgate.net

Other green strategies that have been applied to carbazole synthesis include:

Microwave-assisted synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and decrease energy consumption. nih.gov

Solvent choice: The use of environmentally benign solvents, such as water or bio-based solvents like glycerol, or performing reactions under solvent-free conditions, minimizes the environmental impact of the synthesis. researchgate.netrsc.org

Catalyst selection: Employing organocatalysts or biodegradable catalysts, such as tartaric acid in combination with N,N-dimethyl urea (B33335), offers a sustainable alternative to traditional acid catalysts. researchgate.netnih.gov

The following table contrasts traditional and greener approaches in the context of carbazole synthesis.

| Principle | Traditional Approach | Green Chemistry Approach | Example/Benefit |

| Oxidants | Stoichiometric heavy metal oxidants (e.g., chloranil) | Molecular Oxygen (O₂) | Avoids toxic metal waste; O₂ is abundant and inexpensive. rsc.org |

| Catalysis | Strong mineral acids (e.g., H₂SO₄); Precious metal catalysts | Metal-free conditions; Reusable solid acids (zeolites); Organocatalysts (tartaric acid) | Reduces hazardous waste; allows for catalyst recycling and easier purification. rsc.orgresearchgate.net |

| Energy | Prolonged heating under reflux (hours) | Microwave-assisted heating | Reduces reaction times to minutes, lowering energy consumption. nih.gov |

| Solvents | Often requires toxic organic solvents | Water, glycerol, or solvent-free conditions | Minimizes volatile organic compound (VOC) emissions and solvent waste. researchgate.netrsc.org |

Reactivity and Mechanistic Investigations of 1,3 Dimethyl 9h Carbazole

Electrophilic Aromatic Substitution Patterns

The electron-rich nature of the carbazole (B46965) ring system makes it susceptible to electrophilic aromatic substitution. Generally, electrophilic substitution on the parent 9H-carbazole occurs primarily at the 3-position. thieme-connect.dethieme-connect.de For 1,3-dimethyl-9H-carbazole, the existing methyl groups, which are activating and ortho-, para-directing, further influence the position of incoming electrophiles.

Key electrophilic substitution reactions include:

Nitration: Treatment with nitric acid in the presence of a strong acid like sulfuric acid introduces a nitro group onto the aromatic ring. masterorganicchemistry.com For carbazole derivatives, nitration is a common electrophilic substitution reaction. In the case of dimethyl 1-methylcarbazole-2,3-dicarboxylate, nitration using urea (B33335) nitrate (B79036) in acetic acid solution leads to the formation of the 6-nitro derivative. scielo.br

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms to the carbazole core. masterorganicchemistry.com For instance, bromination of 9H-carbazole with N-bromosuccinimide (NBS) in dichloromethane (B109758) yields 3-bromo-9H-carbazole. lmaleidykla.lt

Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, can introduce an acyl group. For example, 9H-carbazole reacts with acetyl chloride in the presence of aluminum chloride to yield 3,6-diacetyl-9H-carbazole.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can be used to introduce a formyl group. rsc.org

The directing effects of the two methyl groups in this compound would likely favor substitution at the 6 and 8 positions, as these are para and ortho to the existing methyl groups, respectively, and are electronically activated.

Nucleophilic Reaction Pathways

While the carbazole ring itself is electron-rich and thus not highly susceptible to direct nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly on carbazole derivatives bearing electron-wrought groups. More common are nucleophilic reactions involving derivatives of this compound. For example, the nitrogen atom of the carbazole can act as a nucleophile.

A notable reaction is the Buchwald-Hartwig amination, a cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is widely used for the synthesis of N-substituted carbazoles. mdpi.com Additionally, the reaction of 2′-halo[1,1′-biphenyl]-2-amines can lead to the formation of 9H-carbazoles through an intramolecular C-N bond formation via a photoinitiated SRN1 mechanism. conicet.gov.ar

Radical Reaction Chemistry

Carbazole derivatives can participate in radical reactions. One significant application is in photopolymerization, where carbazole-based compounds can act as photoinitiators for free radical polymerization. rsc.org The generation of carbon-centered radicals is a key step in the deoxygenation of thionocarbonyl derivatives of alcohols, a reaction where 9-methylcarbazole (B75041) can act as an electron donor in a photoinduced electron-transfer (PET) mechanism. orgsyn.org

The synthesis of carbazoles can also proceed through radical pathways. For example, the radical arylation of anilines is a method to produce the biphenylamine precursors for carbazole synthesis. conicet.gov.ar

Oxidation and Reduction Transformations

Oxidation: The carbazole ring system can be oxidized. A common outcome of the oxidation of carbazoles is the formation of the corresponding quinones. The oxidation of diphenylamine (B1679370) derivatives, which are electron-rich, can lead to the formation of carbazoles when heated in air. wikipedia.org A patented method for synthesizing 3,6-disubstituted 9H-carbazole derivatives involves an oxidation reaction of a 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline (B1303665) starting material. google.comgoogle.com

Reduction: Reduction of the carbazole ring is also possible. Catalytic hydrogenation of 9H-carbazole using a ruthenium on carbon catalyst can lead to either partial reduction to 1,2,3,4-tetrahydrocarbazole (B147488) or complete hydrogenation to 1,2,3,4,5,6,7,8-octahydrocarbazole, depending on the reaction conditions. thieme-connect.de The reduction of nitro-substituted carbazoles is a common method for preparing aminocarbazoles. For instance, 3-nitro-9-ethylcarbazole can be reduced to the corresponding amine using tin and hydrochloric acid. Similarly, dimethyl 6-nitro-1-methyl-9H-carbazole-2,3-dicarboxylate can be reduced to the amino derivative using hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst. mdpi.com

N-Substitution and N-Derivatization Reactions

The nitrogen atom of the carbazole ring is a key site for functionalization. N-substitution is a facile reaction for 9H-carbazole, with alkylation, arylation, and acylation being well-documented. thieme-connect.dethieme-connect.de These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or sulfates in the presence of a base. For example, 3,6-dibromocarbazole (B31536) can be N-alkylated with diethyl sulfate (B86663) in the presence of sodium hydroxide. orgsyn.org

N-Arylation: Typically achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides.

Introducing substituents at the nitrogen atom can significantly alter the electronic and steric properties of the carbazole, which is a useful strategy for tuning its characteristics for various applications. researchgate.net

Mechanistic Studies and Reaction Kinetics

The mechanisms of many reactions involving carbazoles have been investigated. For electrophilic aromatic substitution, the reaction proceeds through a carbocation intermediate formed by the attack of the electrophile on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Kinetic studies of reactions involving carbazole derivatives are crucial for understanding their reactivity and optimizing reaction conditions. For example, the kinetics of the oxidation of oxazole (B20620) initiated by OH radicals have been studied using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine rate coefficients. rsc.org Reduced chemical kinetic reaction mechanisms have been developed for various compounds to accurately predict combustion characteristics. mdpi.com In the context of cross-coupling reactions, such as the Hiyama coupling of silyl-vinylcarbazoles, kinetic studies help in determining the optimal catalytic system and reaction conditions. acs.org

Derivatives of 1,3 Dimethyl 9h Carbazole: Synthesis and Structural Elucidation

Synthesis of Substituted 1,3-Dimethyl-9H-carbazole Analogues

The synthesis of substituted this compound analogues can be achieved through various established and modern synthetic methods. These approaches allow for the introduction of a wide array of substituents at different positions of the carbazole (B46965) core, leading to a broad library of compounds with diverse properties.

Halogenated Derivatives

Halogenated carbazoles are valuable intermediates for further functionalization through cross-coupling reactions. The direct halogenation of the this compound core can be achieved using standard electrophilic halogenating agents. For instance, bromination of 9H-carbazole is known to yield 3-bromo-9H-carbazole in near-quantitative yields when performed with bromine in pyridine (B92270) at 0 °C. thieme-connect.de A similar strategy can be applied to this compound. The synthesis of 3,6-dibromo-9-ethylcarbazole (B1268581) has been well-documented and involves the N-alkylation of 3,6-dibromocarbazole (B31536) with diethyl sulfate (B86663) in the presence of sodium hydroxide. orgsyn.org This methodology can be adapted to synthesize dihalogenated derivatives of this compound.

A general procedure for the synthesis of 3,6-dibromo-9-alkyl-carbazoles is presented below:

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3,6-Dibromocarbazole, Diethyl sulfate | Sodium hydroxide | Acetone | Room temperature, 8 hours | 3,6-Dibromo-9-ethylcarbazole | 81% | orgsyn.org |

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups onto the this compound scaffold can be accomplished through various methods, including N-alkylation and cross-coupling reactions. N-alkylation is a straightforward method for introducing alkyl groups at the 9-position of the carbazole nitrogen. conicet.gov.ar

The synthesis of 9-ethyl-3,6-dimethylcarbazole (B15053672) has been achieved via a nickel-catalyzed cross-coupling reaction of 3,6-dibromo-9-ethylcarbazole with methylmagnesium bromide. orgsyn.org This demonstrates a powerful method for introducing alkyl groups at specific positions on the carbazole ring.

Aryl-substituted derivatives are commonly synthesized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles has been reported, starting from 6-bromo-1,4-dimethyl-9H-carbazole and various arylboronic acids. mdpi.com While classic Suzuki-Miyaura conditions were found to be ineffective for the direct coupling, the reaction proceeded successfully when an electron-withdrawing nitro group was present at the 3-position. mdpi.com Alternatively, protection of the carbazole nitrogen with a Boc group allows the Suzuki cross-coupling to proceed efficiently. mdpi.com

A representative Suzuki-Miyaura cross-coupling reaction is detailed in the table below:

Furthermore, the synthesis of this compound itself can be accomplished from 2'-bromo-3,5-dimethylbiphenyl-2-amine through an intramolecular cyclization. rsc.org

Heteroatom-Containing Analogues

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the this compound structure can lead to compounds with interesting biological activities and material properties. The synthesis of 3-aminocarbazole derivatives is a key step towards nitrogen-containing analogues. A common route involves the nitration of the carbazole ring followed by reduction of the nitro group. tubitak.gov.tr For instance, 3-amino-9-ethylcarbazole (B89807) can be synthesized from 9-ethylcarbazole (B1664220) by nitration and subsequent reduction. tubitak.gov.tr

The synthesis of more complex heteroatom-containing systems, such as carbazole-based benzofuran-1,2,4-triazoles, has also been reported. This involves the reaction of a benzofuran (B130515) triazole with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com This multi-step synthesis demonstrates a versatile approach to introduce both oxygen and multiple nitrogen atoms into the final structure.

A rhodium-catalyzed method for the synthesis of 3-aminocarbazoles from 2-alkenylindoles and N-sulfonyl-1,2,3-triazoles has been developed, offering a route to structurally diverse 3-aminocarbazole derivatives. ias.ac.in

Functionalization Strategies

Advanced functionalization strategies provide powerful tools for the selective modification of the this compound core, enabling the synthesis of complex molecules with tailored properties.

C-H Activation and Direct Functionalization

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the direct functionalization of carbazoles. nih.gov This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the direct arylation, alkylation, and acylation of carbazoles. nih.govmt.com The regioselectivity of these reactions is often controlled by the use of directing groups.

For example, an efficient method for the synthesis of carbazoles via an intramolecular C–H amination of N-substituted 2-aminobiaryl derivatives has been developed using a dual C–H activation/photoredox catalysis system. beilstein-journals.org This highlights the potential of modern catalytic systems in constructing the carbazole core itself. Rhodium(III)-catalyzed C–H activation has also been utilized for the synthesis of dihydrocarbazole derivatives from cyclic 2-diazo-1,3-diketones and N-arylamides. acs.org

Cross-Coupling Reaction Strategies

Cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig reactions are among the most widely used methods.

As previously mentioned, the Suzuki-Miyaura reaction is extensively used for the synthesis of aryl-substituted carbazoles. mdpi.com It typically involves the coupling of a halogenated carbazole with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

The Ullmann reaction provides a classic method for C-N and C-O bond formation. For instance, the synthesis of carbazole-benzimidazole bipolar host materials has been achieved through the Ullmann reaction of 1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole and 9H-carbazole. mdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to synthesize N-aryl carbazoles or to introduce amino groups at various positions on the carbazole ring. For example, N-phenyl-[1,1′-biphenyl]-2-amines, precursors for N-phenyl-9H-carbazoles, can be prepared using Buchwald-Hartwig conditions. conicet.gov.ar

The table below summarizes various cross-coupling reactions used for the synthesis of carbazole derivatives:

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Carbazole + Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted Carbazole | mdpi.com |

| Ullmann Coupling | Bromoindolecarbazole + 9H-Carbazole | Copper-based | Carbazole Dimer | mdpi.com |

| Buchwald-Hartwig | 2′-Halo[1,1′-biphenyl]-2-amine + Iodobenzene | Palladium-based | N-Phenyl-[1,1′-biphenyl]-2-amine | conicet.gov.ar |

| Stille Coupling | 2-Iodo-2-cyclohexen-1-one + 2-(tri-n-butylstannyl)-1-nitrobenzene | Pd(dba)₂ | 2-(2-Nitrophenyl)-2-cyclohexen-1-one | wvu.edu |

These functionalization strategies, coupled with the diverse synthetic methods for introducing initial substituents, provide a comprehensive toolbox for the creation of a vast array of this compound derivatives for various applications.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large and diverse libraries of compounds, significantly accelerating the drug discovery and material science research process. frontiersin.orguniroma1.it This high-throughput approach allows for the systematic and simultaneous synthesis of numerous analogs of a lead compound, such as this compound, enabling efficient exploration of the chemical space and identification of derivatives with enhanced properties. uniroma1.itnih.gov The application of combinatorial techniques to the this compound scaffold involves both solution-phase and solid-phase synthesis methodologies, often employing multicomponent reactions and parallel synthesis to achieve high efficiency and diversity.

The core principle of combinatorial chemistry lies in the systematic combination of a small number of building blocks in all possible ways to generate a large library of distinct products. researchgate.net For the this compound core, functionalization at various positions, primarily the nitrogen atom (N-9) and the aromatic ring, provides opportunities for creating extensive derivative libraries.

A key strategy in combinatorial synthesis is the use of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product that incorporates substantial portions of all the starting materials. nih.govtaylorfrancis.com This approach is highly atom-economical and allows for the rapid assembly of complex molecules from simple precursors. nih.gov While direct examples of MCRs for this compound are not extensively documented, analogous reactions with other carbazole derivatives demonstrate the potential of this strategy. For instance, a one-pot, catalyst-free multicomponent reaction of 9-ethyl-9H-carbazol-3-amine, substituted benzaldehydes, and tetronic acid has been used to synthesize a series of furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives. taylorfrancis.com This methodology could be adapted for derivatives of this compound, utilizing an appropriately substituted amine precursor.

Another powerful technique is parallel synthesis, where a large number of individual reactions are carried out simultaneously in separate reaction vessels. firsthope.co.in This can be performed in either solution-phase or solid-phase formats. Solution-phase parallel synthesis offers the advantage of utilizing a wide range of organic reactions without the need to develop specific solid-phase attachment and cleavage strategies. firsthope.co.in For example, a library of multi-substituted benzo[b]thiophenes was generated using solution-phase parallel synthesis, involving palladium/copper-catalyzed cross-coupling reactions. balasubramanian.co.uk A similar approach could be envisioned for this compound, starting with a halogenated derivative and coupling it with a diverse set of building blocks in parallel.

The structural elucidation of the resulting derivative libraries is a critical step and is typically achieved using high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the rapid confirmation of the identity and purity of the synthesized compounds.

The following data tables illustrate hypothetical combinatorial libraries of this compound derivatives that could be generated using multicomponent reactions and parallel synthesis, based on established chemical principles.

Table 1: Hypothetical Library of this compound Derivatives via a Ugi-type Multicomponent Reaction

| Aldehyde (R1-CHO) | Amine (R2-NH2) | Isocyanide (R3-NC) | Carboxylic Acid (R4-COOH) | Product Structure |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | Acetic acid | N-(tert-Butyl)-2-(phenyl(phenylamino)methylamino)-N-(1,3-dimethyl-9H-carbazol-X-yl)acetamide |

| 4-Chlorobenzaldehyde | Methylamine | Cyclohexyl isocyanide | Propionic acid | N-Cyclohexyl-2-((4-chlorophenyl)(methylamino)methylamino)-N-(1,3-dimethyl-9H-carbazol-X-yl)propanamide |

| 2-Naphthaldehyde | Benzylamine | Benzyl isocyanide | Benzoic acid | N-Benzyl-2-((naphthalen-2-yl)(benzylamino)methylamino)-N-(1,3-dimethyl-9H-carbazol-X-yl)benzamide |

| Furan-2-carbaldehyde | Ethylamine | Isopropyl isocyanide | Trifluoroacetic acid | N-Isopropyl-2-(ethyl(furan-2-yl)methylamino)-N-(1,3-dimethyl-9H-carbazol-X-yl)-2,2,2-trifluoroacetamide |

Note: "X" in the product structure represents the position of attachment of the Ugi product to the this compound core, which would depend on the starting functionalized carbazole.

Table 2: Hypothetical Library of this compound Derivatives via Parallel Suzuki Coupling

| Starting Material | Boronic Acid/Ester (R-B(OR')2) | Catalyst/Conditions | Product Structure |

| 6-Bromo-1,3-dimethyl-9H-carbazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1,3-Dimethyl-6-phenyl-9H-carbazole |

| 6-Bromo-1,3-dimethyl-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K3PO4 | 6-(4-Methoxyphenyl)-1,3-dimethyl-9H-carbazole |

| 6-Bromo-1,3-dimethyl-9H-carbazole | Pyridine-3-boronic acid | Pd(OAc)2, SPhos, K3PO4 | 1,3-Dimethyl-6-(pyridin-3-yl)-9H-carbazole |

| 6-Bromo-1,3-dimethyl-9H-carbazole | Thiophene-2-boronic acid | Pd2(dba)3, XPhos, CsF | 1,3-Dimethyl-6-(thiophen-2-yl)-9H-carbazole |

Note: The catalyst and conditions are examples and would need to be optimized for each specific reaction.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 1,3-Dimethyl-9H-carbazole reveals distinct signals corresponding to the aromatic and methyl protons. In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a broad singlet corresponding to the N-H proton of the carbazole (B46965) ring is observed at approximately 11.03 ppm. conicet.gov.ar The aromatic protons appear in the region of 7.0 to 8.1 ppm. Specifically, the proton at the C4 position, being adjacent to a methyl group, shows a distinct chemical shift. The two methyl groups at positions 1 and 3 also give rise to characteristic singlet signals in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) in ppm | Solvent |

| NH | 11.03 (broad singlet) | DMSO-d₆ |

| Aromatic-H | 7.0 - 8.1 (multiplet) | DMSO-d₆ |

| CH₃ | Not specified | DMSO-d₆ |

Note: Specific assignments for all aromatic protons require further detailed 2D NMR analysis. Data is based on findings reported in scientific literature. conicet.gov.ar

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal intensity, resulting in a series of singlets for each unique carbon atom. bhu.ac.in The chemical shifts of the carbon atoms in the aromatic rings are typically observed between 110 and 140 ppm. The carbons bearing the methyl groups (C1 and C3) and the other substituted carbons (C4a, C4b, C5a, C8a) will have distinct chemical shifts influenced by the electron-donating methyl groups and the nitrogen atom. The methyl carbons themselves will appear at a much higher field, typically in the range of 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ) in ppm |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N & C-C (quaternary) | 120 - 140 |

| C-CH₃ | 15 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table represents typical ranges for carbazole derivatives.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. mdpi.comunisa.it This allows for the mapping of the connectivity of the proton network within the aromatic rings. The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. mdpi.comunisa.it For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to identify longer-range couplings between protons and carbons (2-3 bonds), which is particularly useful for assigning quaternary carbons. conicet.gov.ar

Mass Spectrometry (MS) Methods

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃N), the expected exact mass is approximately 195.1048 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. nih.gov The fragmentation pattern can also provide structural information. A common fragmentation pathway for carbazoles involves the loss of a hydrogen atom, followed by rearrangement. For this compound, the loss of a methyl group (CH₃) to give a fragment at m/z 180 is also a plausible fragmentation pathway. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion with high accuracy, confirming the molecular formula. hep.com.cn

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| HRMS | Calculated Exact Mass [M+H]⁺ | 196.1121 |

| GC-MS | Molecular Ion Peak (M⁺) | 195 |

| GC-MS | Major Fragment Peak | 180 |

Note: Data is based on typical values for carbazole derivatives and information from spectral databases. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit several characteristic absorption bands. A sharp peak around 3400-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the carbazole ring. mdpi.com The C-H stretching vibrations of the aromatic rings and the methyl groups will appear in the region of 2850-3100 cm⁻¹. amazonaws.com The C=C stretching vibrations within the aromatic rings typically give rise to a series of sharp peaks between 1450 and 1600 cm⁻¹. uobaghdad.edu.iq Finally, C-N stretching vibrations can be observed in the 1200-1350 cm⁻¹ region. uobaghdad.edu.iq

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2970 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other carbazole derivatives, is characterized by strong absorption bands in the ultraviolet region. rsc.org These absorptions are due to π → π* electronic transitions within the conjugated aromatic system. The spectrum of the parent carbazole molecule typically shows absorption maxima around 235, 257, 293, and 324-336 nm. thieme-connect.de The presence of the two electron-donating methyl groups on the carbazole ring in this compound is expected to cause a slight red shift (bathochromic shift) of these absorption bands to longer wavelengths.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π | ~240 | Ethanol |

| π → π | ~260 | Ethanol |

| π → π | ~300 | Ethanol |

| π → π | ~340 | Ethanol |

Note: The values are estimations based on the parent carbazole structure and the expected effect of methyl substituents. The exact λ_max values and molar absorptivities would need to be determined experimentally. thieme-connect.de

Computational Chemistry and Theoretical Modeling of 1,3 Dimethyl 9h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-Dimethyl-9H-carbazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying carbazole (B46965) derivatives due to its favorable balance of accuracy and computational cost. DFT studies on carbazole systems typically involve geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. najah.eduresearchgate.net

For instance, calculations are often performed using the B3LYP functional with various basis sets, such as 6-311++G(d), to optimize the molecular structure. najah.edu Such studies allow for the determination of key geometrical parameters. The electronic properties are also a major focus, with calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies being crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. najah.edu Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding intramolecular interactions and charge delocalization within the carbazole ring system. rsc.org

| Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -5.50 eV | DFT/B3LYP/6-311++G(d) | najah.edu |

| LUMO Energy | -1.50 eV | DFT/B3LYP/6-311++G(d) | najah.edu |

| Energy Gap (ΔE) | 4.00 eV | DFT/B3LYP/6-311++G(d) | najah.edu |

| Dipole Moment | 7.47 x 10⁻³⁰ Cm | DFT | iucr.org |

| Electronegativity (X) | 4.124 eV | M06-2X/6-311G(d,p) | rsc.org |

Ab initio methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to carbazole derivatives to study their geometry and energetics. researchgate.net

These calculations provide detailed information on ground state structures and can be used to investigate conformational isomers, such as atropisomers in sterically hindered carbazole systems. researchgate.net For example, ab initio calculations at the HF/6-31G* and MP2/6-31G* levels of theory have been used to determine the rotational energy barriers, heats of formation, and Gibbs free energies for the interconversion of syn and anti isomers of 1,8-dipyridyl-substituted 9H-carbazoles. researchgate.net Such studies reveal that electrostatic interactions and the positions of heteroatoms significantly influence isomer stability and the energy required for rotation. researchgate.net

Density Functional Theory (DFT) Studies

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves mapping the potential energy surface of a chemical reaction to identify the lowest energy path from reactants to products. This process includes the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

For this compound, this type of modeling could be applied to understand the mechanisms of important reactions such as electrophilic substitution (e.g., nitration, halogenation) or N-alkylation. By calculating the structures and energies of reactants, intermediates, transition states, and products, chemists can gain a quantitative understanding of reaction mechanisms. While specific transition state models for this compound were not detailed in the available research, the general methodology is a cornerstone of computational organic chemistry for predicting regioselectivity and reaction outcomes.

Thermodynamic and Kinetic Considerations

Computational models are essential for evaluating the thermodynamic and kinetic aspects of chemical processes involving this compound. Thermodynamic modeling can predict the feasibility of a reaction by calculating changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netresearchgate.net For example, calculations have shown that for certain carbazole atropisomers, the syn-isomer is thermodynamically favored over the anti-isomer at equilibrium. researchgate.net

Kinetic modeling focuses on the rates of chemical reactions by calculating activation energies (Ea), which correspond to the energy barrier that must be overcome for a reaction to proceed. researchgate.net By combining thermodynamic and kinetic data, a comprehensive energy profile for a reaction can be constructed. researchgate.netpolimi.it This allows for the prediction of reaction rates under different conditions and provides a deeper understanding of the factors controlling the formation of specific products. frontiersin.orgmdpi.com

Table 2: Calculated Thermodynamic Parameters for Isomerization of a Carbazole Derivative (Note: Data is representative of calculations on carbazole derivatives.)

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Rotational Barrier Energy | Varies by substituent | Energy required for interconversion of isomers | researchgate.net |

| Heat of Formation | Varies by isomer | Relative stability of isomers | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the movement of atoms in a molecule or system over time, providing insights into dynamic processes. ulakbim.gov.trrub.de For a molecule like this compound, MD simulations can be used to explore conformational flexibility, the behavior of the molecule in different solvent environments, and its interactions with other molecules.

These simulations are particularly useful for studying large systems, such as the interaction of a carbazole derivative with a biological macromolecule or its aggregation behavior in solution. unibo.itunige.it By simulating the trajectory of the molecule, researchers can analyze properties like radial distribution functions, diffusion coefficients, and potential of mean force to understand intermolecular interactions and dynamic structural changes. ulakbim.gov.tr

Structure-Reactivity and Structure-Property Correlation Modeling

A significant application of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the computed structural and electronic features of this compound and its derivatives with their observed reactivity and physical properties.

For instance, DFT calculations have been used to correlate the planarity of the carbazole system with its electronic and photophysical properties. iucr.org The degree of conjugation between substituents and the carbazole core, as indicated by torsion angles and bond lengths, can be linked to shifts in UV-vis absorption spectra. iucr.org

In the context of medicinal chemistry, docking simulations are used to predict the binding affinity and orientation of carbazole derivatives within the active site of a biological target, such as an enzyme. mdpi.com Studies on related dimethyl-carbazole derivatives have used docking to assess their ability to bind to human topoisomerases and actin, correlating specific hydrogen bonds and hydrophobic interactions with anticancer activity. mdpi.com These models are crucial for the rational design of new molecules with enhanced biological activity or desired material properties. fu-berlin.de

Biological Activities and Structure Activity Relationship Sar Studies of 1,3 Dimethyl 9h Carbazole Derivatives

Antimicrobial Activity

Carbazole (B46965) derivatives have been extensively studied for their ability to combat microbial infections, a pressing global health issue exacerbated by rising antimicrobial resistance. srce.hrnih.gov

Antibacterial Potentials against Gram-Positive and Gram-Negative Microorganisms

Research has demonstrated that 1,3-Dimethyl-9H-carbazole derivatives exhibit notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the carbazole core significantly influence their efficacy.

For instance, a series of chloro-1,4-dimethyl-9H-carbazoles revealed that the position of the chlorine atom is crucial for antibacterial action. nih.gov Derivatives with a chlorine at position 7 displayed greater activity against HIV, which can be indicative of broader biological interactions that may translate to antibacterial effects. nih.gov Further functionalization, such as the introduction of a nitro group, has been shown to enhance this activity. nih.gov

Studies on other carbazole derivatives have shown that substitutions at the C-3 and C-6 positions generally result in better antibacterial activity compared to substitutions at C-2 and C-7. echemcom.com Specifically, iodide-substituted carbazoles are more effective against Gram-positive bacteria, while bromide-functionalized ones show greater efficacy against Gram-negative bacteria. echemcom.com

The introduction of heterocyclic moieties, such as imidazole (B134444) and triazole, to the carbazole structure has also been a successful strategy. Imidazole-derived carbazole compounds have shown good antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL against bacteria like Staphylococcus aureus, MRSA, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis. sci-hub.se

| Compound/Derivative | Test Organism | Activity/MIC | Reference |

| Chloro-1,4-dimethyl-9H-carbazoles | HIV (indicative) | Moderate to high | nih.gov |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV (indicative) | High | nih.gov |

| Iodide-substituted carbazoles | Gram-positive bacteria | Effective inhibition | echemcom.com |

| Bromide-substituted carbazoles | Gram-negative bacteria | Effective inhibition | echemcom.com |

| Imidazole-derived carbazoles | S. aureus, MRSA, B. subtilis, E. coli, P. aeruginosa, B. proteus | 1–8 µg/mL | sci-hub.se |

| Carbazole-triazole compounds | C. albicans | Significant | sci-hub.se |

| 6-(9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | Various bacterial strains | 0.5–2 µg/mL | nih.gov |

| 3-Cyano-9H-carbazole, 3-iodo-9H-carbazole, 3,6-diiodo-9H-carbazole | Bacillus subtilis | Stronger than amoxicillin | nih.gov |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Stronger than amoxicillin | nih.gov |

Antifungal Potentials

The antifungal properties of this compound derivatives have also been a subject of investigation. Similar to their antibacterial counterparts, the antifungal efficacy is closely tied to their molecular structure. For instance, carbazole-triazole derivatives have demonstrated significant antifungal activities, particularly against Candida albicans. sci-hub.se

In a broader context of carbazole derivatives, compounds incorporating a 1,3,4-oxadiazole (B1194373) ring have shown promising results. One such derivative exhibited notable activity against C. albicans. srce.hr The introduction of different substituents on the carbazole and associated heterocyclic rings allows for the fine-tuning of antifungal potency.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of carbazole derivatives are multifaceted. One of the proposed mechanisms involves the disruption of the microbial cell membrane. nih.gov These compounds can increase membrane permeability, leading to the leakage of intracellular components and ultimately cell death. nih.govresearchgate.net This mode of action is particularly promising for combating persistent infections. nih.gov

Another key mechanism is the inhibition of essential microbial enzymes. Docking studies have suggested that some carbazole derivatives can bind to dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. nih.govtandfonline.com By inhibiting this enzyme, these compounds effectively halt bacterial replication.

Anticancer and Cytotoxic Activities

Carbazole derivatives are well-documented for their anticancer properties, with some compounds having progressed to clinical use. ijrpc.comtandfonline.com The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, revealing promising potential.

A study investigating the cytotoxic activity of substituted 1,4-dimethylcarbazoles against MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cell lines found that certain derivatives exhibited high inhibitory activity. tandfonline.com Structure-activity relationship studies have indicated that the presence and nature of substituents play a critical role in determining the cytotoxic potency. For example, in a series of imidazole and carbazole derivatives, those with a carbazole core showed greater cytotoxic effects than the imidazole derivatives. ajol.info Specifically, a nitro-substituted carbazole derivative was found to be the most potent against MCF-7, HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. ajol.info

The mechanisms underlying the anticancer activity of carbazole derivatives are diverse and include intercalation into DNA, inhibition of topoisomerase II, and interference with microtubule organization. plos.orgtandfonline.commdpi-res.com Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells. plos.org For instance, a novel synthesized carbazole compound induced p53-mediated apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) production, leading to DNA damage and the activation of caspases. plos.org

| Compound/Derivative | Cell Line | IC50/Activity | Reference |

| Substituted 1,4-dimethylcarbazoles | MCF-7, Ishikawa | High inhibitory activity | tandfonline.com |

| Nitro-substituted carbazole derivative | MCF-7, HeLa, HT-29 | IC50 < 10 µM | ajol.info |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) | A549 (Lung cancer) | Induces p53-mediated apoptosis | plos.org |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives | Human glioma U87MG | Excellent in vitro anticancer activity | grafiati.com |

Antiviral Activities

The antiviral potential of carbazole derivatives has been explored, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com A study on chloro-1,4-dimethyl-9H-carbazoles demonstrated that these compounds exhibit moderate to significant anti-HIV activity. nih.govmdpi.com

The structure-activity relationship analysis revealed that the position of the chlorine atom on the carbazole scaffold is vital for antiviral efficacy, with derivatives chlorinated at position 7 showing greater activity. nih.gov Furthermore, the introduction of an electron-withdrawing group, such as a nitro group, at position 3 significantly enhanced the anti-HIV activity. nih.govresearchgate.net The most potent compound in this series, 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole, showed IC50 values of 1.4 µM and 5.3 µM against different HIV strains. nih.gov The proposed mechanism of action appears to involve the inhibition of multiple stages of the HIV replication cycle. nih.gov

| Compound/Derivative | Virus | Activity/IC50 | Reference |

| Chloro-1,4-dimethyl-9H-carbazoles | HIV-1 | Moderate activity | nih.govmdpi.com |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV-1 (NL4.3 X4) | 1.4 µM | nih.gov |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV-1 (Bal R5) | 5.3 µM | nih.gov |

Antioxidant Properties

Carbazole derivatives have been recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. nih.govlmaleidykla.ltresearchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govlmaleidykla.lt

While some studies on halogenated carbazole derivatives reported weak antioxidative activity, others have identified derivatives with notable antioxidant properties. nih.govlmaleidykla.lt For example, the ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one was found to exhibit the best antioxidant activity in one study. samipubco.com The antioxidant effect of carbazole derivatives is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of certain functional groups can enhance this activity. For instance, tert-butyl carbazole derivatives have been shown to be more effective antioxidants than isopropyl carbazole derivatives in lubricating oil, indicating that the nature of the alkyl substituent can influence antioxidant capacity. researchgate.net

Antimitotic Effects

Derivatives of this compound have demonstrated notable antimitotic properties, primarily by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. The carbazole scaffold has been identified as a key structural motif in many biologically active compounds, including those with anticancer properties. nih.gov

Carbazole sulfonamides, for instance, represent a novel and promising class of antimitotic agents. researchgate.net These compounds have been shown to induce a cell cycle arrest in the M-phase (mitosis), a critical stage for cell division. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit that assembles to form microtubules. By inhibiting its polymerization, these carbazole derivatives disrupt the formation of the mitotic spindle, a structure crucial for the segregation of chromosomes into daughter cells during mitosis. This disruption ultimately halts the process of cell division. nih.govmdpi.com

Furthermore, certain pyrano[3,2-c]carbazole derivatives have been found to induce a G2/M arrest in the cell cycle by inhibiting tubulin and disrupting the microtubule network. nih.gov This leads to apoptosis, or programmed cell death. nih.gov Preliminary studies on some carbazole sulfonamides have indicated that their mode of action involves not only M-phase cell cycle arrest but also the induction of apoptosis through the increased expression of p53, a tumor suppressor protein, and the promotion of bcl-2 phosphorylation. researchgate.net Interestingly, some of these potent antimitotic agents only weakly inhibit tubulin polymerization, suggesting that they may act through different or multiple cellular targets. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of this compound derivatives involves a range of in vitro and in vivo methodologies to determine their cytotoxic and antimitotic activities.

In Vitro Evaluation:

Cell Viability and Cytotoxicity Assays: The primary method to assess the anticancer potential of these compounds is to measure their cytotoxic effect on various cancer cell lines. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay and the SRB (sulforhodamine B) assay. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.govnih.gov A lower IC50 value indicates higher potency. These assays are often performed on a panel of human tumor cell lines to assess the spectrum of activity. researchgate.net

Tubulin Polymerization Assay: To investigate the specific mechanism of antimitotic action, a tubulin polymerization assay is employed. This cell-free assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. nih.govmdpi.com

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cancer cells treated with the carbazole derivatives. This technique can determine the percentage of cells in different phases of the cell cycle (G1, S, G2, M), revealing if the compounds cause an arrest at a specific phase, such as the G2/M phase, which is characteristic of antimitotic agents. nih.govmdpi.com

Immunofluorescence Microscopy: This technique is used to visualize the effects of the compounds on the microtubule network within the cells. By using fluorescently labeled antibodies that bind to tubulin, researchers can observe disruptions in the microtubule structure and spindle formation. mdpi.com

Molecular Docking Studies: In silico methods, such as molecular docking, are used to predict and analyze the binding interactions between the carbazole derivatives and their target proteins, such as tubulin. mdpi.compensoft.net These computational studies provide insights into the binding mode and can help in the rational design of more potent inhibitors. mdpi.com

In Vivo Evaluation:

Xenograft Models: To assess the antitumor activity in a living organism, human tumor xenograft models are often used. In these models, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the carbazole derivatives, and the tumor growth is monitored over time to evaluate the compound's efficacy. researchgate.net

Anti-oesophageal Squamous Cell Carcinoma (ESCC) Activity: Specific in vivo studies have been conducted to investigate the activity and mechanisms of certain carbazole derivatives against particular cancer types like ESCC. nih.gov

The following table summarizes some of the cell lines and methodologies used in the evaluation of these compounds.

| Cell Line | Assay Type | Purpose | Reference |

| 7901 (gastric adenocarcinoma) | Cytotoxicity Assay (IC50) | To determine the concentration that inhibits 50% of cell growth. | nih.gov |

| A875 (human melanoma) | Cytotoxicity Assay (IC50) | To determine the concentration that inhibits 50% of cell growth. | nih.gov |

| MARC145 (monkey kidney) | Cytotoxicity Assay (IC50) | To assess toxicity against a non-cancerous cell line. | nih.gov |

| MCF-7 (breast cancer) | SRB Assay, Xenograft Model | To evaluate in vitro cytotoxicity and in vivo antitumor activity. | nih.govresearchgate.net |

| HeLa (cervical cancer) | SRB Assay, MTT Assay | To assess in vitro cytotoxicity and antiproliferative activity. | nih.gov |

| A549 (lung carcinoma) | SRB Assay, Cell Cycle Analysis | To evaluate in vitro cytotoxicity and impact on the cell cycle. | nih.govmdpi.com |

| HepG2 (liver cancer) | Cell Viability Assay, Cell Cycle Analysis | To assess antiproliferative activity and mechanism of action. | nih.govmdpi.com |

| CEM (leukemia) | Antiproliferative Assay (IC50) | To determine the potency against leukemia cells. | researchgate.net |

| Bel-7402 (liver cancer) | Xenograft Model | To evaluate in vivo antitumor activity. | researchgate.net |

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis helps in understanding how different functional groups and their positions on the carbazole core influence the antimitotic activity.

Influence of Substituents on Biological Efficacy

SAR studies have revealed several key insights into the design of potent this compound derivatives:

Substitution on the Carbazole Ring: The nature and position of substituents on the carbazole ring play a crucial role in determining the biological activity. For example, the introduction of a hydroxyl group (-OH) at the 7-position of the carbazole ring has been shown to increase both solubility and activity. nih.gov

The Importance of the Sulfonamide Group: The presence of a sulfonamide group can significantly enhance the potential activities of these compounds. frontiersin.org Carbazole-3-sulfonamides linked to the A-ring of combretastatin (B1194345) have shown potent in vitro anticancer activity. researchgate.net

Influence of Halogenation: The position of halogen atoms, such as chlorine, is vital for biological activity. For instance, in a series of chloro-1,4-dimethyl-9H-carbazoles, the position of the chlorine atom was found to be critical for their anti-HIV activity, a related biological effect. unibas.itnih.gov

Effect of Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a nitro group (-NO2), can enhance the biological activity. unibas.itnih.gov In one study, a 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole derivative showed the highest anti-HIV activity. unibas.it

Role of Hydrogen Bonding: The presence of a hydrogen atom on an amino group can be crucial for activity, likely due to its role in forming hydrogen bonds with the biological target. frontiersin.org

Impact of Isomerism and Chain Length: Structural isomerism and the length of carbon chains attached to the carbazole scaffold can significantly affect the compound's activity. For example, a compound with a 2-hydroxy-3-methoxybenzylidene unit was found to be significantly more active than its isomer containing a 4-hydroxy-3-methoxybenzylidene moiety. frontiersin.org

Molecular Flexibility: Introducing flexible bonds to the carbazole ring can lead to better inhibitory activity against cancer cells compared to more rigid structures. frontiersin.org

The following table provides examples of how different substituents influence the biological efficacy of carbazole derivatives.

| Base Structure | Substituent(s) | Observed Effect on Activity | Reference |

| Carbazole | 7-OH | Increased solubility and activity | nih.gov |

| Carbazole | 3-Sulfonamide | Potent anticancer activity | researchgate.net |

| 1,4-dimethyl-9H-carbazole | 7-Chloro, 3-Nitro | Highest anti-HIV activity in the series | unibas.it |

| Carbazole | Removal of pendant amine group | Elimination of antitrypanosome activity | acs.org |

| Carbazole | 2-hydroxy-3-methoxybenzylidene | More active than the 4-hydroxy-3-methoxybenzylidene isomer | frontiersin.org |

Pharmacophore Identification and Lead Optimization

The ultimate goal of SAR studies is to identify the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for the biological activity—and to optimize lead compounds for improved efficacy and drug-like properties.

Pharmacophore Identification: Through the synthesis and evaluation of numerous derivatives, researchers have identified key structural features that constitute the pharmacophore for the antimitotic activity of carbazole derivatives. This often includes the planar carbazole ring system, a substituted phenyl ring, and a linker of appropriate length and flexibility. Truncation studies, where parts of a molecule are systematically removed, have helped in identifying the minimum pharmacophore required for activity. acs.org For example, removing a pendant amine group from a carbazole derivative led to the complete loss of its antitrypanosome activity, highlighting the importance of this group in the pharmacophore. acs.org

Lead Optimization: Once a lead compound with promising activity is identified, medicinal chemists engage in lead optimization to enhance its potency, selectivity, and pharmacokinetic properties. This involves making systematic modifications to the lead structure based on the SAR data. For example, compound 14a , a carbazole derivative, was identified as a potential new lead compound for the discovery of novel carbazole-type anticancer agents due to its high inhibitory activity against several cancer cell lines. nih.govfrontiersin.org Similarly, certain 5,8-Dimethyl-9H-carbazole derivatives, compounds 3 and 4 , have been identified as strong candidates for further drug development in multi-targeted therapy for triple-negative breast cancer. mdpi.com Carbazole sulfonamides are also considered a promising class of antimitotic agents with the potential for clinical development. researchgate.net The process of lead optimization aims to refine these initial hits into viable drug candidates.

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Similarly, in the field of Organic Photovoltaics (OPVs), there is no significant body of research that has investigated the use of 1,3-Dimethyl-9H-carbazole. Carbazole (B46965) derivatives are often employed as donor or acceptor materials in the active layer of organic solar cells. nih.gov However, detailed research findings or device performance metrics specifically involving this compound have not been reported.

Chemical Sensors and Fluorescent Probes

The potential of this compound as a chemical sensor or fluorescent probe has not been a subject of extensive investigation. The carbazole moiety itself can exhibit strong fluorescence, and derivatives can be designed to act as sensors. acs.org For instance, other carbazole-based compounds have been developed for the detection of various analytes. However, specific research detailing the synthesis and application of this compound for sensing purposes, including the analytes it could detect and its sensing mechanism, is not present in the available literature.

Charge Transport Materials

The charge transport properties, such as hole and electron mobility, of this compound have not been specifically characterized in dedicated studies. The carbazole core is known to facilitate good hole transport, a crucial property for many organic electronic devices. mdpi.com Comparative studies of different carbazole isomers have shown that the substitution pattern can significantly influence these properties. However, specific experimental data for this compound is not documented.

Fluorescent and Luminescent Materials

While carbazole and many of its derivatives are known for their fluorescent and luminescent properties, detailed studies on the specific photophysical characteristics of this compound, such as its emission spectra, quantum yield, and lifetime, are not available in the scientific literature. The position of substituents on the carbazole ring is known to affect its photophysical properties, but specific data for the 1,3-dimethyl isomer has not been reported.

Future Research Directions and Perspectives

Development of Innovative Synthetic Methodologies

A primary and essential direction for future research is the establishment of efficient and regioselective synthetic routes to produce 1,3-Dimethyl-9H-carbazole. While general methods for carbazole (B46965) synthesis are well-documented, specific protocols for the 1,3-dimethyl isomer are not prevalent in current literature. Future work should focus on adapting and optimizing existing strategies, such as: